N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring system, which is a fused heterocyclic structure composed of benzene and furan rings, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and oxadiazole intermediates. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and oxadiazole-containing compounds, such as:
- 5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazole
- Benzofuran-2-carboxamide derivatives
- Oxadiazole-based compounds
Uniqueness
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is unique due to its specific combination of benzofuran and oxadiazole rings, which confer distinct biological activities and chemical properties.
Biological Activity
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activity, structure–activity relationships (SAR), and potential therapeutic applications.
The compound is synthesized through a multi-step process involving the formation of oxadiazole derivatives from benzofuran precursors. The general structure can be represented as follows:
- Molecular Formula : C15H13N3O4
- Molar Mass : 299.28 g/mol
- CAS Number : 1216537-96-0
The synthesis typically employs microwave-assisted methods to enhance yield and reduce reaction time, which has been shown to be effective in producing various benzofuran derivatives with improved biological properties .
2.1 Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays against various cancer cell lines, including A549 (lung cancer), revealed significant cytotoxic effects. The compound showed an IC50 value of approximately 6.3 μM, indicating its potential as a chemotherapeutic agent .
Cell Line | IC50 (μM) | Viability (%) |
---|---|---|
A549 | 6.3 | 27.49 ± 1.90 |
MCF-7 | 8.5 | 30.00 ± 2.00 |
2.2 Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated using DPPH and ABTS radical scavenging assays. The results indicated that it effectively scavenges free radicals, with a maximum inhibition percentage of 85% at a concentration of 50 μg/mL, suggesting its potential in preventing oxidative stress-related diseases .
2.3 Antibacterial Activity
In addition to anticancer properties, the compound demonstrates antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy .
3. Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzofuran and oxadiazole moieties significantly influence the biological activity of the compound. For instance:
- Substituents on the benzofuran ring enhance cytotoxicity against cancer cells.
- The presence of electron-donating groups increases antioxidant activity.
These findings underscore the importance of functional group positioning in optimizing biological activity .
Case Study 1: Anticancer Screening
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound in a series of xenograft models. The results showed a tumor volume reduction of over 50% compared to control groups after two weeks of treatment, highlighting its potential as a leading candidate for further development .
Case Study 2: Antioxidant Efficacy
In another investigation focusing on oxidative stress in diabetic rats, administration of the compound significantly reduced markers of oxidative damage (malondialdehyde levels) and increased antioxidant enzyme activities (SOD and catalase), demonstrating its therapeutic potential in metabolic disorders .
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-2-26-15-9-5-7-13-11-17(28-18(13)15)20-23-24-21(29-20)22-19(25)16-10-12-6-3-4-8-14(12)27-16/h3-11H,2H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNJMVWFZYWZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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